3-Amino-2-phenyl-6-(trifluoromethyl)pyridine
Overview
Description
3-Amino-2-phenyl-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains a trifluoromethyl group, an amino group, and a phenyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-phenyl-6-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with aniline under specific conditions to introduce the amino and phenyl groups . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-phenyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups at the trifluoromethyl position .
Scientific Research Applications
3-Amino-2-phenyl-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to understand enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-phenyl-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(trifluoromethyl)pyridine
- 3-Amino-2-chloro-6-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
3-Amino-2-phenyl-6-(trifluoromethyl)pyridine is unique due to the presence of both the phenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenyl group contributes to the compound’s aromaticity and potential for π-π interactions .
Properties
IUPAC Name |
2-phenyl-6-(trifluoromethyl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)10-7-6-9(16)11(17-10)8-4-2-1-3-5-8/h1-7H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNPTCHTPGRXBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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